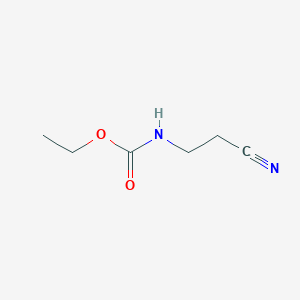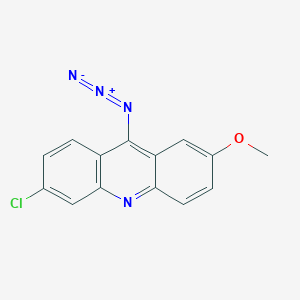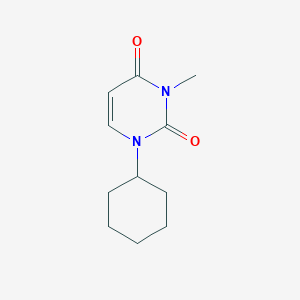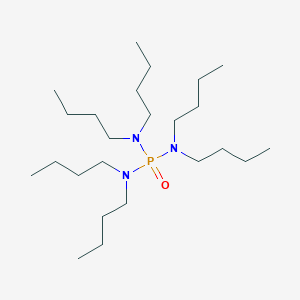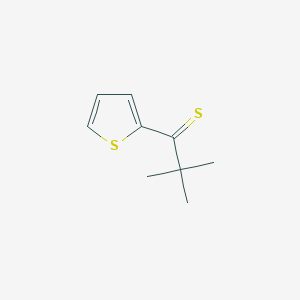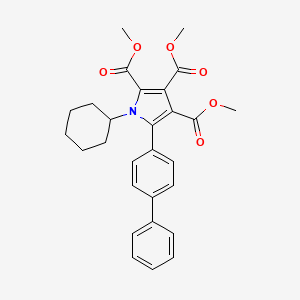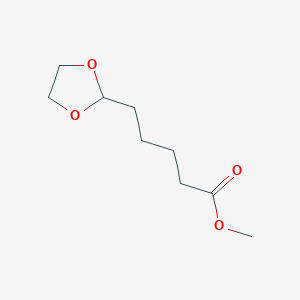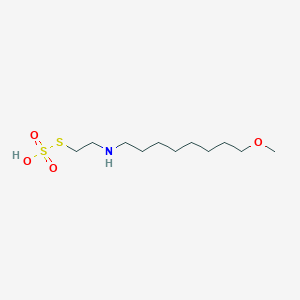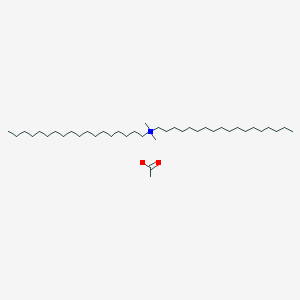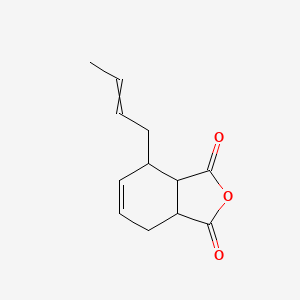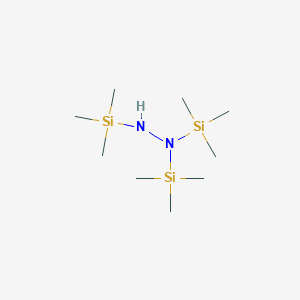
Hydrazine, tris(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, tris(trimethylsilyl)- is a chemical compound characterized by the presence of three trimethylsilyl groups attached to a hydrazine core. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine moiety, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazine, tris(trimethylsilyl)- can be synthesized through a multi-step process involving the reaction of anhydrous hydrazine with trimethyl chlorosilane. The initial step involves the formation of 1,2-bis(trimethylsilyl)hydrazine, which is then further reacted with butyllithium to produce tris(trimethylsilyl)hydrazine. The overall yield of this synthesis is approximately 75% .
Industrial Production Methods
While specific industrial production methods for hydrazine, tris(trimethylsilyl)- are not extensively documented, the general approach involves the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process typically requires careful handling of reagents and optimization of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, tris(trimethylsilyl)- undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a reducing agent in radical-based reductions, where it can donate hydrogen atoms to reduce other compounds.
Hydrosilylation Reactions: It participates in hydrosilylation reactions, adding silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trimethylsilyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with hydrazine, tris(trimethylsilyl)- include butyllithium, trimethyl chlorosilane, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, low temperatures, and specific solvents to control the reactivity and selectivity of the reactions.
Major Products Formed
The major products formed from reactions involving hydrazine, tris(trimethylsilyl)- depend on the specific reaction type. For example, in reduction reactions, the primary products are the reduced forms of the substrates, while in hydrosilylation reactions, the products are silylated derivatives of the starting materials .
Scientific Research Applications
Hydrazine, tris(trimethylsilyl)- has a wide range of scientific research applications, including:
Organic Synthesis: It is used as a reagent in organic synthesis for the reduction of functional groups and the formation of silicon-containing compounds.
Polymer Chemistry: It plays a role in the polymerization of olefins and the cationic polymerization of epoxides, contributing to the development of new polymer materials.
Material Science: Its unique properties make it valuable in the synthesis of advanced materials with specific chemical and physical characteristics.
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates, aiding in drug discovery and development.
Mechanism of Action
The mechanism of action of hydrazine, tris(trimethylsilyl)- involves the generation of reactive intermediates, such as silyl radicals, which facilitate various chemical transformations. These intermediates can participate in chain reactions, leading to the formation of reduced or silylated products. The trimethylsilyl groups provide steric protection and influence the reactivity of the hydrazine core, allowing for selective and controlled reactions .
Comparison with Similar Compounds
Hydrazine, tris(trimethylsilyl)- can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Both compounds contain trimethylsilyl groups, but tris(trimethylsilyl)silane is primarily used as a radical-based reducing agent without the hydrazine core.
Bis(trimethylsilyl)hydrazine: This compound has two trimethylsilyl groups and exhibits different reactivity and applications compared to the tris(trimethylsilyl) derivative.
Trimethylsilyl Azide: This compound contains a trimethylsilyl group attached to an azide moiety and is used in different types of chemical reactions, such as azide-alkyne cycloaddition.
The uniqueness of hydrazine, tris(trimethylsilyl)- lies in its combination of the hydrazine core with three trimethylsilyl groups, providing distinct reactivity and applications in various fields of chemistry.
Properties
CAS No. |
13272-02-1 |
|---|---|
Molecular Formula |
C9H28N2Si3 |
Molecular Weight |
248.59 g/mol |
IUPAC Name |
1,1,2-tris(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C9H28N2Si3/c1-12(2,3)10-11(13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI Key |
OGSTXLGSKJIWFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)NN([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)
